Superior AXL Inhibitory Potency Relative to c-Met Defines BMS 777607 Differentiation from Multi-Kinase MET Inhibitors
BMS 777607 exhibits higher potency against AXL (IC₅₀ = 1.1 nM) than against its nominal primary target c-Met (IC₅₀ = 3.9 nM), a distinguishing feature not shared by most multi-kinase MET inhibitors. In contrast, cabozantinib inhibits c-Met with IC₅₀ = 1.3 nM but demonstrates substantially weaker AXL inhibition (IC₅₀ = 7 nM) [1]. This differential AXL potency translates into functional selectivity: BMS 777607 achieves an AXL:c-Met potency ratio of approximately 0.28 (AXL inhibition being ~3.5-fold more potent), whereas cabozantinib exhibits a c-Met:AXL potency ratio of approximately 0.19 (c-Met inhibition being ~5.4-fold more potent than AXL). In cell-based assays, BMS 777607 at 12.5 μM demonstrates selective AXL-dependent anti-proliferative effects distinct from VEGFR2-driven mechanisms [2].
| Evidence Dimension | AXL kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | AXL IC₅₀ = 1.1 nM |
| Comparator Or Baseline | Cabozantinib: AXL IC₅₀ = 7 nM |
| Quantified Difference | 6.4-fold higher AXL potency for BMS 777607 |
| Conditions | Cell-free enzyme assay; recombinant AXL kinase domain |
Why This Matters
Investigators studying AXL-dependent tumor biology, EMT, or resistance mechanisms should prioritize BMS 777607 over cabozantinib or foretinib due to its 6.4-fold greater AXL potency.
- [1] Yakes FM, Chen J, Tan J, et al. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Mol Cancer Ther. 2011;10(12):2298-2308. View Source
- [2] Schroeder GM, An Y, Cai ZW, et al. Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. J Med Chem. 2009;52(5):1251-1254. View Source
